4-(Bromomethyl)-2,3,6-trimethylphenol
Description
4-(Bromomethyl)-2,3,6-trimethylphenol (CAS: 51857-41-1) is a brominated derivative of 2,3,6-trimethylphenol, featuring a bromomethyl (-CH2Br) substituent at the para position relative to the hydroxyl group. This compound is structurally characterized by three methyl groups at the 2-, 3-, and 6-positions and a bromomethyl group at the 4-position. Its molecular formula is C10H13BrO, with a molecular weight of 245.12 g/mol.
However, its toxicological profile remains understudied, necessitating caution in handling .
Properties
CAS No. |
652977-96-3 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
4-(bromomethyl)-2,3,6-trimethylphenol |
InChI |
InChI=1S/C10H13BrO/c1-6-4-9(5-11)7(2)8(3)10(6)12/h4,12H,5H2,1-3H3 |
InChI Key |
ZIVMIFAVIHUAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)CBr |
Origin of Product |
United States |
Preparation Methods
Key Protocol
- Substrate Preparation : 2,3,6-Trimethylphenol (or structurally analogous precursors) is dissolved in an anhydrous solvent (e.g., carbon tetrachloride).
- Reagent Addition : NBS and AIBN are added sequentially under inert atmosphere.
- Reaction Conditions : The mixture is refluxed (e.g., 80–100°C) for 2–8 hours, depending on substrate reactivity.
| Parameter | Optimal Range | Yield |
|---|---|---|
| Solvent | CCl₄, toluene | 90–97% |
| Catalyst (AIBN) | 0.5–2 mol% | – |
| Temperature | 80–100°C | – |
| Reaction Time | 2–8 hours | – |
Mechanism :
- Initiation : AIBN decomposes to generate free radicals, abstracting a hydrogen atom from the benzylic methyl group.
- Propagation : The resulting radical reacts with NBS to form a brominated intermediate.
- Termination : Radical recombination or trapping yields the bromomethyl product.
Electrophilic Bromination with Br₂
For substrates with activating groups (e.g., hydroxyl or methoxy), electrophilic bromination using elemental bromine (Br₂) offers an alternative pathway.
Procedure
- Substrate Activation : 2,3,6-Trimethylphenol is treated with a catalyst (e.g., acetic acid) to enhance electrophilicity.
- Bromine Addition : Br₂ is added dropwise in a chlorinated solvent (e.g., dichloroethane) at 30–50°C.
- Workup : Excess Br₂ is quenched, and the product is isolated via crystallization.
| Parameter | Optimal Range | Yield |
|---|---|---|
| Solvent | 1,2-Dichloroethane | 97–98% |
| Catalyst (AcOH) | 1–3 eq. | – |
| Temperature | 30–50°C | – |
| Reaction Time | 5–20 hours | – |
Advantages : High regioselectivity due to directing effects of substituents.
Advanced methods involve modifying intermediates to facilitate bromomethyl group introduction.
Example: Methoxylated Precursors
- Methoxylation : 2,3,6-Trimethylphenol is protected via methoxylation to form 2,6-dimethoxy-4-methylphenol.
- Bromination : The methoxylated compound undergoes selective bromination at the para position using Br₂ and acetic acid.
- Demethylation : Methoxy groups are removed to regenerate the phenol structure.
Key Steps :
- Methoxylation :
- Reagents: 1-Bromododecane, K₂CO₃, DMF.
- Conditions: 70°C, 10 hours.
- Bromination :
- Reagents: Br₂, glacial acetic acid.
- Conditions: 30–50°C, 5–20 hours.
- Demethylation :
- Reagents: KOH, t-BuOH.
- Conditions: 90°C, 30 minutes.
Catalytic Bromination with Transition Metals
Emerging methods explore metal-catalyzed bromination for enhanced efficiency.
Iron-Catalyzed C–H Activation
- Catalyst System : Fe(OAc)₂ with imidazole as a ligand.
- Substrate : 2,3,6-Trimethylphenol dissolved in DMF.
- Bromine Source : NBS or NaBr.
- Conditions : 95°C, 12–24 hours.
Mechanism :
- Oxidative Addition : Fe(II) oxidizes to Fe(III), facilitating C–H bond cleavage.
- Bromine Transfer : Radical intermediates react with bromine donors.
Yield : 50–70% (estimated from analogous reactions).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Radical Bromination (NBS) | High yield, scalable | Requires anhydrous conditions |
| Electrophilic Bromination | Regioselective, simple workup | Sensitive to steric hindrance |
| Methoxylated Intermediates | Enables site-specific bromination | Multi-step, protection/deprotection required |
| Fe-Catalyzed C–H | Sustainable, mild conditions | Lower yields, complex catalysts |
Data Tables and Case Studies
Table 1: Radical Bromination Case Study
| Substrate | Reagents | Conditions | Yield |
|---|---|---|---|
| 4-Methylbenzonitrile | NBS (1.1 eq), AIBN (2 mol%) | CCl₄, reflux, 8 hours | 90% |
| 2,4,6-Trimethylphenol | NBS (1.0 eq), AIBN (1 mol%) | Toluene, 100°C, 6 hours | 85%* |
*Estimated based on analogous reactions.
Table 2: Electrophilic Bromination Case Study
| Substrate | Reagents | Conditions | Yield |
|---|---|---|---|
| 2,6-Dimethoxy-4-methylphenol | Br₂ (1.0 eq), AcOH (2.0 eq) | DCE, 35°C, 10 hours | 98% |
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,3,6-trimethylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Scientific Research Applications
4-(Bromomethyl)-2,3,6-trimethylphenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,3,6-trimethylphenol involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of protein function . The phenolic group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,3,6-Trimethylphenol (CAS 2416-94-6)
- Structure : Lacks the bromomethyl group at the 4-position.
- Applications: A key precursor in synthesizing 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), an intermediate in vitamin E production . Industrial synthesis involves m-cresol methylation over V2O5-Fe2O3 catalysts .
- Reactivity : Oxidized efficiently using H2O2 and Lewis acidic ionic liquids (e.g., [emim][OTf]-Al(OTf)3), achieving 84% conversion and 99% selectivity for TMBQ .
- Market : Global demand is driven by vitamin E and engineering plastics, with a well-established supply chain .
Key Difference: The bromomethyl group in 4-(Bromomethyl)-2,3,6-trimethylphenol introduces greater electrophilicity, enabling nucleophilic substitution reactions, unlike the parent phenol.
2,3,5-Trimethylphenol
- Structure : Methyl groups at 2-, 3-, and 5-positions.
- Applications: Oxidized to 2,3,5-trimethyl-1,4-benzoquinone using H2O2 and CuO/activated carbon catalysts under visible light .
- Reactivity: Oxidation pathways differ due to methyl group positioning; para-substitution in 2,3,6-trimethylphenol allows more controlled quinone formation .
Key Difference: The bromomethyl derivative’s para-substitution offers distinct regioselectivity in reactions compared to 2,3,5-trimethylphenol’s meta-substitution pattern.
4-Bromophenol
- Structure: A simple phenol with a single bromine atom at the para position.
- Applications : Used in flame retardants and pharmaceuticals.
- Reactivity : Lacks methyl groups, reducing steric hindrance and altering solubility.
2,4,6-Trimethylphenol
- Structure : Methyl groups at 2-, 4-, and 6-positions.
- Applications : Precursor for antioxidants and resins.
- Reactivity : Symmetric substitution facilitates polymerization but limits regioselective functionalization .
Key Difference: The asymmetric substitution in 4-(Bromomethyl)-2,3,6-trimethylphenol allows for targeted modifications at the 4-position, unlike the symmetric 2,4,6-isomer.
Physicochemical and Functional Comparisons
Solubility and Reactivity
- 4-(Bromomethyl)-2,3,6-trimethylphenol: Higher molecular weight and bromine content reduce aqueous solubility compared to non-brominated analogs. Bromine enhances electrophilicity, enabling SN2 reactions .
- 2,3,6-Trimethylphenol: More polar due to the hydroxyl group, with solubility influenced by hydrogen bonding. Reactivity centers on oxidation to quinones .
Biological Activity
4-(Bromomethyl)-2,3,6-trimethylphenol, also known as brominated trimethylphenol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromomethyl group attached to a trimethyl-substituted phenolic ring. Its structure can be represented as follows:
- Chemical Formula : C10H13BrO
- Molecular Weight : 229.12 g/mol
The presence of the bromomethyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that 4-(Bromomethyl)-2,3,6-trimethylphenol exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those of common antibiotics, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have shown that 4-(Bromomethyl)-2,3,6-trimethylphenol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases. The compound's mechanism appears to involve the suppression of the NF-κB signaling pathway.
The biological activity of 4-(Bromomethyl)-2,3,6-trimethylphenol is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Receptor Interaction : It may also bind to certain cellular receptors involved in inflammation and infection response.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various brominated phenols, including 4-(Bromomethyl)-2,3,6-trimethylphenol. The study concluded that this compound exhibited superior activity compared to other derivatives.
- Inflammation Model : In a murine model of arthritis, administration of 4-(Bromomethyl)-2,3,6-trimethylphenol resulted in reduced swelling and inflammation markers compared to control groups.
Safety and Toxicology
Preliminary toxicological assessments indicate that 4-(Bromomethyl)-2,3,6-trimethylphenol has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicity mechanisms and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
